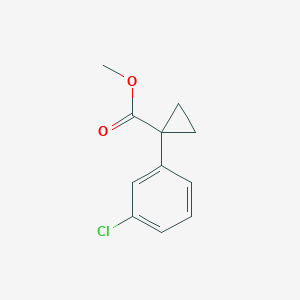

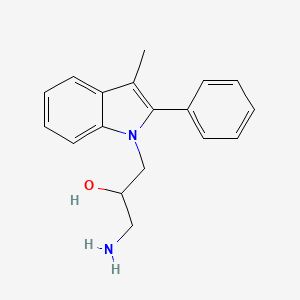

3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde

Vue d'ensemble

Description

3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde (MTFB) is a synthetic compound belonging to the class of benzaldehydes. MTFB is a colorless, water-soluble liquid with a characteristic odor. It is used in a variety of industrial and laboratory applications, including synthesis of other compounds, as a reagent, and as a stabilizer for other chemicals. Its biochemical and physiological effects have been studied extensively, as it is a potential therapeutic agent for a range of medical conditions.

Applications De Recherche Scientifique

Lignin Model Compounds

Lignin model compounds, which might structurally relate to 3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde, are crucial in studying the breakdown and conversion of lignin into useful chemicals. A review by T. Yokoyama (2015) on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds highlights the importance of understanding these processes for the valorization of lignin into valuable aromatic compounds.

Furan Derivatives from Biomass

The conversion of plant biomass to furan derivatives represents a critical area of research in sustainable chemistry. Furan derivatives, such as those explored by V. M. Chernyshev, O. A. Kravchenko, and V. Ananikov (2017), are foundational in developing new polymers, functional materials, and fuels from renewable resources. The chemical compound might play a role in such transformations, given its furan moiety.

Redox Mediators in Organic Pollutant Treatment

In the context of environmental science, the use of redox mediators to enhance the degradation of organic pollutants is an area of growing interest. Research by Maroof Husain and Q. Husain (2007) discusses how redox mediators can improve the efficiency of enzymatic degradation of recalcitrant compounds. Although not directly related, compounds like this compound could be explored for their potential roles in such systems, either as substrates or as part of the mediator systems themselves.

Catalytic Oxidation of Lignins

The catalytic oxidation of lignins into aromatic aldehydes, as discussed by V. Tarabanko and N. Tarabanko (2017), is another area of relevance. The transformation of lignin, a major component of biomass, into valuable chemicals like vanillin and syringaldehyde is a significant research area. Compounds structurally similar to this compound might find applications in the optimization of such processes.

Propriétés

IUPAC Name |

3-methoxy-4-(oxolan-2-ylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-15-13-7-10(8-14)4-5-12(13)17-9-11-3-2-6-16-11/h4-5,7-8,11H,2-3,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHACBMWVXSAHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[2-(Methylsulfonyl)-4-nitrophenyl]-piperazin-1-yl]ethanol](/img/structure/B3170334.png)

![5-Methoxy[1,3]thiazolo[4,5-f]quinolin-2-amine](/img/structure/B3170366.png)

![Methyl [(3-chloro-4-fluorophenyl)sulfonyl]acetate](/img/structure/B3170384.png)

![1-(3-(4-(1-ethyl-3-(4-nitrophenyl)-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)-N,N-dimethylmethanamine](/img/structure/B3170387.png)

![6-[(3R)-3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine](/img/structure/B3170390.png)